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Compound of Interest

Compound Name:
3-Methoxycyclobutanecarboxylic

acid

Cat. No.: B1324274 Get Quote

This technical guide provides a comprehensive overview of 3-Methoxycyclobutanecarboxylic
acid, a valuable building block for researchers, scientists, and drug development professionals.

Due to the limited availability of published experimental data for this specific compound, this

guide supplements known information with data from structurally related molecules and

established chemical principles.

Chemical and Physical Properties
3-Methoxycyclobutanecarboxylic acid is a colorless to yellow liquid at room temperature.[1]

It is commercially available from various suppliers with a purity typically greater than 95%.[2]

The key physicochemical properties are summarized in the table below.
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Property Value Source

CAS Number 480450-03-1 [1][3][4]

Molecular Formula C₆H₁₀O₃ [3][4]

Molecular Weight 130.14 g/mol [1][3]

Physical Form Colorless to Yellow Liquid [1]

Boiling Point 230.2 ± 33.0 °C at 760 mmHg [4]

Density 1.2 ± 0.1 g/cm³ [4]

pKa Not available

LogP -0.17 [4]

InChI Key
PRADZEMZRCCINO-

UHFFFAOYSA-N
[1][3]

Synthesis
A specific, peer-reviewed synthesis protocol for 3-Methoxycyclobutanecarboxylic acid is not

readily available in the public domain. However, a plausible synthetic route can be proposed

based on established methods for the synthesis of substituted cyclobutane derivatives. A

potential approach could start from a commercially available precursor like 3-

methoxycyclobutanone.

A generalized workflow for a potential synthesis is outlined below:
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3-Methoxycyclobutanone

Oxidation
(e.g., Baeyer-Villiger oxidation)

Reagents:
m-CPBA or other peroxy acids

Hydrolysis

Intermediate:
Lactone

3-Methoxycyclobutanecarboxylic acid

Reagents:
Aqueous acid or base
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Caption: Proposed synthetic workflow for 3-Methoxycyclobutanecarboxylic acid.

Experimental Protocols
While a synthesis protocol for the title compound is not available, a detailed experimental

procedure demonstrating its use as a reactant in the synthesis of a menin-MLL interaction

inhibitor has been published in patent literature.

Amide Coupling Reaction using 3-Methoxycyclobutanecarboxylic acid

This protocol describes the coupling of 3-Methoxycyclobutanecarboxylic acid with a

thienopyrimidine derivative.

Materials:

4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine
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3-Methoxycyclobutanecarboxylic acid (CAS: 480450-03-1)[5]

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

Triethylamine (Et₃N)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Water (H₂O)

Procedure:

A mixture of 4-(2,7-diazaspiro[3.5]nonan-7-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine

(300 mg, 0.88 mmol), 3-methoxycyclobutanecarboxylic acid (126 mg, 0.97 mmol), HATU

(502 mg, 1.32 mmol), and Et₃N (445 mg, 0.61 mL, 4.4 mmol) in anhydrous DMF (10 mL)

was stirred at 20-23 °C for 3 hours.[5]

The reaction mixture was then added to H₂O (20 mL).[5]

The aqueous mixture was extracted with EtOAc (3 x 30 mL).[5]

The organic layers were combined, presumably dried over a suitable drying agent (e.g.,

Na₂SO₄ or MgSO₄), and concentrated under reduced pressure to yield the crude product,

which would then be purified by appropriate methods such as column chromatography.
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Caption: Experimental workflow for the amide coupling reaction.

Spectroscopic Data
Experimentally determined spectroscopic data (NMR, IR, Mass Spectrometry) for 3-
Methoxycyclobutanecarboxylic acid are not widely available in peer-reviewed literature or

public spectral databases. Researchers are advised to acquire their own analytical data upon

synthesis or purchase.

Expected Spectroscopic Features:

¹H NMR: Signals corresponding to the methoxy group protons (CH₃O-), the cyclobutane ring

protons, and the acidic proton of the carboxylic acid group would be expected. The chemical

shift of the carboxylic acid proton is typically found downfield (>10 ppm) and can be broad.
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¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the carbon bearing the

methoxy group, the other cyclobutane carbons, and the methoxy carbon would be present.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid

(a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725

cm⁻¹), and C-O stretches would be observed.

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z 130.

Fragmentation patterns would likely involve the loss of the carboxylic acid group, the

methoxy group, and cleavage of the cyclobutane ring.

Biological Activity and Applications
There is no direct evidence in the public domain detailing the biological activity or the specific

signaling pathways modulated by 3-Methoxycyclobutanecarboxylic acid itself. Its primary

role in the context of drug discovery and development appears to be as a structural motif or

building block in the synthesis of more complex, biologically active molecules.

One notable application is its use in the synthesis of inhibitors of the menin-mixed-lineage

leukemia (MLL) protein-protein interaction.[5] This interaction is a critical driver in certain types

of acute leukemia. By incorporating the 3-methoxycyclobutane moiety, medicinal chemists can

explore new chemical space and potentially improve the pharmacological properties of the final

drug candidate, such as potency, selectivity, and pharmacokinetic profile.

3-Methoxycyclobutane-
carboxylic acid

Chemical Synthesis
(Amide Coupling) Menin-MLL Interaction Inhibitor Menin-MLL Protein-Protein InteractionInhibits Acute LeukemiaDrives

Click to download full resolution via product page

Caption: Role as a building block in drug discovery.

Safety Information
3-Methoxycyclobutanecarboxylic acid is classified as a hazardous substance.

Signal Word: Danger[1]
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Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye

damage), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May

cause respiratory irritation).[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab

coat, should be worn when handling this chemical. All work should be conducted in a well-

ventilated fume hood. For detailed safety information, please refer to the Material Safety Data

Sheet (MSDS) provided by the supplier.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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